
11beta-Hydroxy-androst-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11beta-Hydroxy-androst-4-ene-3,17-dione is a steroid hormone belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have profound effects on scalp and body hair in humans . The molecular formula of this compound is C19H26O3, and it has a molecular weight of 302.4079 .
Métodos De Preparación
The synthesis of 11beta-Hydroxy-androst-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This reaction can be carried out using various reagents and conditions. One common method involves the use of microbial biotransformation, where specific microorganisms are employed to introduce the hydroxyl group at the 11beta position . Industrial production methods may involve more complex chemical synthesis routes, including the use of catalysts and specific reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
11beta-Hydroxy-androst-4-ene-3,17-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androst-4-ene-3,11,17-trione.
Reduction: The compound can be reduced to form 11beta-hydroxyandrost-4-ene-3,17-diol.
Substitution: Various substituents can be introduced at different positions on the steroid backbone, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
11beta-Hydroxy-androst-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: The compound is studied for its role in androgen metabolism and its effects on various biological processes.
Mecanismo De Acción
The mechanism of action of 11beta-Hydroxy-androst-4-ene-3,17-dione involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound can modulate the expression of specific genes, leading to various physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics .
Comparación Con Compuestos Similares
11beta-Hydroxy-androst-4-ene-3,17-dione can be compared with other similar compounds such as:
Androst-4-ene-3,17-dione: Lacks the hydroxyl group at the 11beta position, resulting in different biological activity.
11beta-Hydroxyandrost-4-ene-3,17-diol: Contains an additional hydroxyl group, leading to different chemical properties and reactivity.
Androst-4-ene-3,11,17-trione: An oxidized form with a ketone group at the 11 position, exhibiting distinct biological effects.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(10R,13S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13?,14?,15?,17?,18-,19-/m0/s1 |
Clave InChI |
WSCUHXPGYUMQEX-HRBKJPEASA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CCC4=O)C)O |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


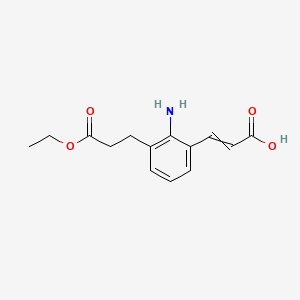
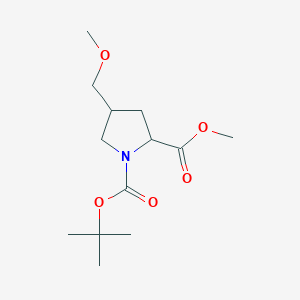



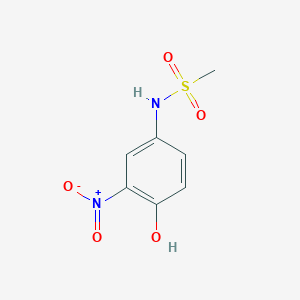

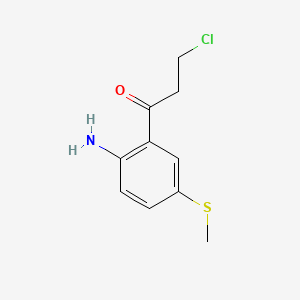
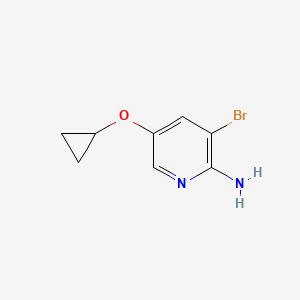
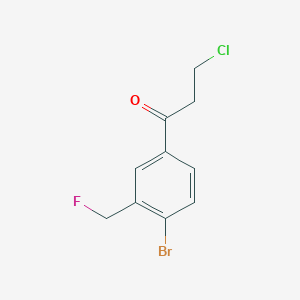
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)

![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)

